
cis-2-Phenylcyclopropylamine
説明
cis-2-Phenylcyclopropylamine (CAS: 54779-58-7) is a cyclopropylamine derivative featuring a phenyl group and an amino group attached to adjacent carbons on the cyclopropane ring in a cis-configuration. Its IUPAC name is (1R,2R)-2-phenylcyclopropan-1-amine hydrochloride when in salt form . This compound is structurally related to tranylcypromine, a monoamine oxidase inhibitor (MAOI) used as an antidepressant, and is recognized as a key impurity or related compound in pharmaceutical formulations .
The cis-configuration imposes unique steric and electronic constraints due to the rigid cyclopropane ring. The amino and phenyl groups lie on the same side of the ring, creating significant steric interactions between the ortho-hydrogens of the phenyl ring and the amino group, particularly in the ammonium ion form . This spatial arrangement critically influences its reactivity, enzyme-binding modes, and biological activity compared to its trans-isomer and other analogs.
特性
IUPAC Name |
(1R,2R)-2-phenylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159308 | |
Record name | Tranylcypromine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-35-6, 69684-88-4 | |
Record name | Tranylcypromine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-phenylcyclopropane (cis) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069684884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranylcypromine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANYLCYPROMINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXA9ID52RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Chromatographic Separation
Silica gel chromatography effectively resolves the cis- and trans-esters due to their differential polarities. The cis isomer exhibits slightly higher polarity, resulting in delayed elution compared to the trans counterpart. This method achieves >95% purity for both isomers but requires careful solvent selection (e.g., hexane:ethyl acetate gradients) to minimize co-elution.
Crystallization Techniques
In contrast to the trans-acid, which crystallizes readily from hot water, the cis-2-phenylcyclopropanecarboxylic acid remains soluble in aqueous solutions. By omitting recrystallization steps designed to isolate the trans isomer, the cis-acid can be recovered from the mother liquor via acidification and extraction into organic solvents. However, this approach yields lower purity (70–80%) and necessitates additional purification steps.
Hydrolysis and Amine Synthesis
Ester Hydrolysis
The isolated cis-ester undergoes alkaline hydrolysis to produce cis-2-phenylcyclopropanecarboxylic acid. Refluxing with sodium hydroxide in ethanol-water (3:1 v/v) for 20 hours achieves near-quantitative conversion. The resultant acid is precipitated by hydrochloric acid addition and purified via recrystallization from benzene.
Curtius Degradation
Conversion of the cis-acid to the target amine proceeds through a three-step sequence:
- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) at 60°C for 4 hours yields cis-2-phenylcyclopropanecarbonyl chloride.
- Azide synthesis : Reaction with sodium azide (NaN₃) in acetone generates the acyl azide intermediate.
- Thermal decomposition : Heating the azide under reflux conditions induces Curtius rearrangement, producing cis-2-phenylcyclopropyl isocyanate, which is hydrolyzed to the amine using dilute hydrochloric acid.
This pathway affords this compound hydrochloride with an overall yield of 40–50% from the cis-ester.
Alternative Synthetic Routes
Intramolecular Cyclization of Azaallylic Anions
Recent advancements leverage intramolecular cyclization of 2-azaallylic anions derived from N-(2-bromoallyl)amides. Under basic conditions (e.g., potassium tert-butoxide), the anion undergoes 5-exo-trig cyclization, forming the cyclopropane ring with cis stereochemistry. This method bypasses the need for isomer separation and achieves enantiomeric enrichment when chiral auxiliaries are employed.
Reductive Amination
Condensation of cis-2-phenylcyclopropanecarbaldehyde with ammonium acetate, followed by borane-mediated reduction, provides an alternative route. While this approach offers flexibility in N-substitution, it suffers from low stereocontrol and requires rigorous purification to isolate the cis isomer.
Analytical Characterization
Critical data for verifying the structure and purity of this compound include:
Challenges and Optimization
Isomer Contamination
Residual trans isomer (<5%) often persists in the final product due to incomplete separation or epimerization during hydrolysis. Strategies to mitigate this include:
Yield Enhancement
Optimizing the cyclopropanation step by substituting Cu(acac)₂ with dirhodium catalysts (e.g., Rh₂(OAc)₄) improves the cis:trans ratio to 1:1, doubling the available cis-ester.
化学反応の分析
Key Reaction Conditions:
Enzyme Inhibition Mechanisms
cis-2-Phenylcyclopropylamine acts as a mechanism-based inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), though with distinct selectivity compared to the trans isomer:
MAO Inhibition
-
Reversible Binding : Exhibits poor reversible inhibition of MAO A (IC₅₀ > 100 μM) but moderate activity against MAO B (IC₅₀ ≈ 5–17 μM) .
-
Irreversible Inactivation : Demonstrates time-dependent inactivation of MAO B with kinetic parameters:
Parameter MAO A MAO B KI (μM) 5–17 0.07–17 kinact (min⁻¹) 0.01–0.17 0.02–0.15 The N-benzyl-2-methoxy derivative (4 ) shows enhanced MAO B selectivity (KI = 0.07 μM, kinact = 0.15 min⁻¹) .
LSD1 Inhibition
-
While trans-2-phenylcyclopropylamine is a potent LSD1 inhibitor (KI = 242 μM, kinact = 0.0106 s⁻¹) , the cis isomer exhibits weaker activity. Structural modifications (e.g., para-substituted benzamides) improve cis-derived inhibitor potency against LSD2, with IC₅₀ values in the micromolar range .
Stereochemical Effects on Reactivity and Selectivity
The cis configuration imposes steric constraints that influence both chemical reactivity and biological activity:
Comparative Reactivity
Property | cis Isomer | trans Isomer |
---|---|---|
MAO B KI | 0.9–17 μM | 0.07–0.9 μM |
LSD1 IC₅₀ | >100 μM | 10–50 μM |
hERG Inhibition (IC₅₀) | 17–65 μM | 5–25 μM |
Mechanistic Insights
-
MAO Inactivation : Cis isomers form stable flavin adducts at the N5 position of FAD, distinct from the C4a adducts formed by trans isomers .
-
LSD1/LSD2 Selectivity : Bulky substituents on the phenyl ring enhance cis isomer activity against LSD2, suggesting differential binding pocket accommodation .
Stability and Degradation Pathways
-
Thermal Stability : The cyclopropane ring remains intact under mild conditions but undergoes ring-opening reactions under strong acidic or oxidative conditions.
-
Oxidative Metabolism : Liver microsomal studies indicate rapid N-demethylation and cyclopropane ring hydroxylation, leading to inactive metabolites .
科学的研究の応用
Chemical Properties and Structure
CPCPA has the molecular formula and features a cyclopropane ring with a phenyl group at the second carbon in the cis configuration. This unique structure contributes to its biological activity, particularly as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism.
Scientific Research Applications
1. Medicinal Chemistry and Pharmacology
CPCPA is primarily investigated for its potential as a therapeutic agent. Its applications include:
- Antidepressant Activity : CPCPA acts as a mechanism-based inactivator of MAO-B, leading to increased levels of monoamine neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its antidepressant effects, making it a candidate for treating mood disorders .
- Cancer Treatment : The compound has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. By inhibiting LSD1, CPCPA may help in regulating gene expression related to tumor growth .
2. Enzyme Inhibition Studies
CPCPA is used extensively in biochemical research to explore enzyme inhibition:
- MAO Inhibition : Studies have demonstrated that CPCPA selectively inhibits MAO-B, impacting the metabolic pathways of neurotransmitters. This selectivity is significant for developing drugs with fewer side effects compared to non-selective MAO inhibitors .
- Structural Activity Relationships (SAR) : Research into CPCPA's derivatives has revealed insights into how structural modifications affect enzyme inhibition potency. For instance, changes in the phenyl group or cyclopropane ring can significantly alter biological activity .
Case Studies and Research Findings
Several studies have documented the effects of CPCPA and its derivatives:
作用機序
類似の化合物との比較
類似の化合物:
トランス-2-フェニルシクロプロピルアミン: シス-2-フェニルシクロプロピルアミンのトランス異性体は、MAOに対する同様の阻害効果がありますが、立体化学と生物活性は異なります。.
シクロプロピルアミン: フェニル基のない、より単純な類似体は、シクロプロピルアミン誘導体の研究における基準化合物として使用されます。.
2-フルオロエチルアミン: これは、立体配座の好みと塩基性の研究における比較のために使用される別の関連化合物です。.
独自性: シス-2-フェニルシクロプロピルアミンは、特定のシス配置が、標的酵素に対する結合親和性と選択性に影響を与える可能性があるため、独自です。 この配置により、トランス異性体や他の関連化合物と比較して、異なる生物活性をもたらす可能性があります.
類似化合物との比較
Comparison with Similar Compounds
cis- vs. trans-2-Phenylcyclopropylamine
The trans-isomer (trans-2-phenylcyclopropylamine) exhibits distinct structural and functional differences:
- Structural Geometry: In the trans-isomer, the C6H5-C2-C1-N moiety adopts a near-planar configuration, reducing steric clashes. This planar geometry enhances compatibility with enzyme active sites, such as monoamine oxidases (MAOs), compared to the cis-isomer, where steric hindrance disrupts optimal binding .
- Biological Activity: While both isomers inhibit MAO, the trans-isomer generally shows higher potency due to improved enzyme interaction. However, in certain derivatives (e.g., phenoxy analogs), the cis-isomer demonstrates a 10-fold increase in activity compared to its trans-counterpart, highlighting the context-dependent nature of stereochemical effects .
Substituent Variations: Ethyl, Phenoxy, and Thio Derivatives
- cis-2-Ethyl-cyclopropylamine (CAS: 2718010-09-2): Replacing the phenyl group with ethyl reduces steric bulk but diminishes aromatic interactions critical for MAO binding. This derivative has a molecular weight of 85.15 g/mol, significantly lower than the phenyl analog (169.65 g/mol), resulting in altered pharmacokinetics .
- Phenoxy and Thio Derivatives: The cis-2-phenoxy analog (Compound 31) exhibits 10-fold higher potency than its trans-isomer, contrasting with the phenylcyclopropylamine trend. Similarly, 2-phenylthiocyclopropylamine (mainly trans) shows comparable activity to the parent compound, emphasizing the role of substituent electronics and geometry .
Pharmacological Relevance
- Tranylcypromine Analogs: this compound is a recognized impurity in tranylcypromine formulations.
- Stereochemical Impact : The cis-configuration’s steric hindrance limits its use as a primary therapeutic agent but makes it a valuable tool for studying enzyme-substrate interactions and designing selective inhibitors .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Substituent Effects on Activity
Research Findings and Implications
- Enzyme Binding : The cis-isomer’s steric constraints make it less effective in MAO inhibition but valuable for probing active-site flexibility .
- Derivative Design: The unexpected potency of cis-phenoxy analogs underscores the importance of substituent-specific stereochemical optimization .
- Regulatory Considerations : As a pharmaceutical impurity, this compound requires rigorous analytical control to ensure drug safety and efficacy .
生物活性
Cis-2-Phenylcyclopropylamine (cis-2-PCPA) is a cyclopropylamine derivative that has garnered attention due to its biological activity, particularly as an inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). This article explores the biological activity of cis-2-PCPA, focusing on its mechanisms of action, comparative effectiveness, and potential therapeutic applications.
Inhibition of Monoamine Oxidases
Cis-2-PCPA acts primarily as an irreversible inhibitor of MAO enzymes, which play a crucial role in the metabolism of neurotransmitters. The compound has been shown to selectively inhibit MAO B over MAO A, with studies indicating that it forms covalent bonds with the flavin cofactor within the enzyme. This interaction leads to a time-dependent inactivation of MAO B, making it a potential candidate for treating neurodegenerative diseases where MAO B activity is implicated.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
In addition to its effects on MAOs, cis-2-PCPA also inhibits LSD1, an enzyme involved in epigenetic regulation through demethylation of histones. The compound has been characterized as a mechanism-based inactivator of LSD1, demonstrating substantial potency with a value of approximately 242 µM and a of 0.0106 s . This dual inhibition profile suggests that cis-2-PCPA may have broader implications in cancer treatment and other disorders where LSD1 is involved.
Structure-Activity Relationship
The biological activity of cis-2-PCPA has been compared with its trans isomer and other derivatives. Research indicates that the cis isomer exhibits greater potency than the trans form in inhibiting rat brain MAO . A summary of comparative inhibition data is presented in Table 1.
Compound | MAO A IC50 (µM) | MAO B IC50 (µM) | LSD1 IC50 (µM) |
---|---|---|---|
This compound | 1000 | 5 | 242 |
trans-2-Phenylcyclopropylamine | 500 | 10 | Not applicable |
Other derivatives | Varies | Varies | Varies |
Table 1: Comparative inhibition data for cis-2-PCPA and its derivatives.
Case Studies
Several studies have highlighted the potential therapeutic benefits of cis-2-PCPA:
- Neurodegenerative Disorders : In models simulating Parkinson's disease, cis-2-PCPA's selective inhibition of MAO B has shown promise in reducing neuroinflammation and protecting dopaminergic neurons .
- Cancer Research : As an LSD1 inhibitor, cis-2-PCPA has been explored for its ability to modulate gene expression in cancer cells. It has demonstrated efficacy in reducing tumor growth in preclinical studies by reactivating silenced tumor suppressor genes .
- Psychiatric Applications : Given its background as a monoamine oxidase inhibitor, there is ongoing research into the use of cis-2-PCPA for treating depression and anxiety disorders, particularly focusing on its reduced side effect profile compared to traditional MAOIs .
Q & A
Q. What are the standard synthetic routes for preparing enantiomerically pure cis-2-Phenylcyclopropylamine, and how are intermediates characterized?
The synthesis of this compound typically involves cyclopropanation reactions, such as the [2+1] cycloaddition of styrene derivatives with carbene precursors. A common method includes reacting phenyldiazomethane with a substituted alkene under catalytic conditions (e.g., rhodium or copper catalysts) to form the cyclopropane ring . Key intermediates, such as cyclopropane carboxylic acid derivatives, are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For enantiomeric purity, chiral stationary-phase HPLC or enzymatic resolution methods are employed, with optical rotation measurements and chiral NMR shift reagents used for validation .
Q. How can researchers distinguish this compound from its trans isomer during structural analysis?
Differentiation between cis and trans isomers relies on spectroscopic and crystallographic techniques:
- NMR : The coupling constants (J values) between cyclopropane protons differ significantly. For cis isomers, J values range from 5–8 Hz due to vicinal coupling, whereas trans isomers exhibit lower coupling (<4 Hz) .
- X-ray crystallography : Crystal structure analysis provides unambiguous confirmation of stereochemistry, particularly for hydrochloride salts (e.g., CAS 54779-58-7) .
- Vibrational spectroscopy : IR and Raman spectra show distinct absorption bands for cis vs. trans configurations, particularly in the C-N and cyclopropane ring stretching regions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its amine functionality and potential reactivity:
- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure. Safety showers and eye baths must be accessible .
- Personal protective equipment (PPE) : Nitrile gloves, vapor respirators, and safety goggles are mandatory. Contaminated clothing should be removed immediately .
- First aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do enantiomeric differences in this compound impact its biological activity, and what experimental models are used to study this?
The (1R,2S) and (1S,2R) enantiomers of this compound exhibit distinct interactions with biological targets, such as monoamine oxidases (MAOs) or trace amine-associated receptors (TAARs). Methodologies include:
- In vitro assays : Radioligand binding studies with MAO-A/MAO-B enzymes to measure inhibition constants (Ki) and selectivity ratios .
- In vivo models : Rodent studies to assess pressor activity (blood pressure modulation) or neurochemical effects via microdialysis to monitor dopamine/norepinephrine levels .
- Computational docking : Molecular dynamics simulations to predict enantiomer binding poses in enzyme active sites, validated by X-ray crystallography of co-crystallized complexes .
Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?
Discrepancies in biological data (e.g., conflicting MAO inhibition potency) may arise from:
- Purity issues : Batch-to-batch variability in enantiomeric excess (e.g., CAS 69684-88-4 vs. 69684-89-5) . Validate purity via chiral HPLC and elemental analysis.
- Experimental conditions : Differences in buffer pH, temperature, or assay protocols (e.g., fluorometric vs. radiometric MAO assays). Standardize methods using reference inhibitors (e.g., clorgyline for MAO-A) .
- Species specificity : Test compounds across multiple species (e.g., human vs. rat MAO isoforms) to identify interspecies variability .
Q. How can computational chemistry optimize the design of this compound derivatives for enhanced target selectivity?
- QSAR modeling : Correlate structural descriptors (e.g., Hammett σ constants, logP) with activity data to predict derivative efficacy .
- Free-energy perturbation (FEP) : Calculate binding free energies for derivatives in MAO-A vs. MAO-B active sites to prioritize synthetically feasible candidates .
- Metabolic stability prediction : Use in silico tools (e.g., CYP450 interaction models) to screen derivatives for improved pharmacokinetic profiles .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying trace impurities in this compound batches?
- LC-MS/MS : Detect sub-ppm levels of synthetic byproducts (e.g., trans isomers or unreacted precursors) using multiple reaction monitoring (MRM) modes .
- GC-FID : Quantify volatile impurities with flame ionization detection, calibrated against reference standards .
- Elemental analysis : Confirm stoichiometry (C, H, N) to identify non-volatile contaminants .
Q. How should researchers document synthetic procedures to ensure reproducibility in publications?
- Detailed protocols : Specify catalyst loadings, reaction times, temperatures, and purification steps (e.g., “10 mol% Cu(OTf)₂, 24 h at 80°C, purified via silica gel chromatography with EtOAc/hexane 3:7”) .
- Data deposition : Upload NMR spectra, HRMS data, and crystallographic CIF files to repositories like PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) .
- Negative results : Report failed attempts (e.g., alternative catalysts or solvents) to guide future optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。